3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Description

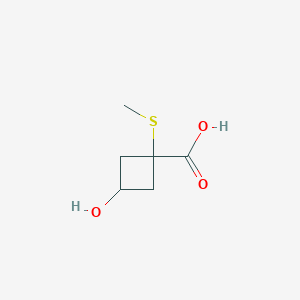

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a hydroxyl group at position 3, a methylsulfanyl (SCH₃) group at position 1, and a carboxylic acid moiety at position 1. The cyclobutane ring imposes significant steric constraints and conformational rigidity, making the compound valuable in medicinal chemistry and peptide engineering.

Properties

Molecular Formula |

C6H10O3S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

3-hydroxy-1-methylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C6H10O3S/c1-10-6(5(8)9)2-4(7)3-6/h4,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

SPIGBFOSKZWLRU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1(CC(C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting from Cyclobutanone Derivatives

One of the most established routes involves the synthesis of cyclobutanone intermediates followed by selective functionalization to introduce hydroxyl, methylsulfanyl, and carboxyl groups.

Step 1: Cyclobutanone Formation

Cyclobutanone derivatives can be synthesized via [2+2] cycloaddition reactions of alkenes with ketenes or through photochemical cyclization of suitable precursors. For example, the photochemical cyclization of α,β-unsaturated carbonyl compounds under UV irradiation can produce cyclobutanone rings.

Step 2: Hydroxylation at C-3 Position

The hydroxyl group at the 3-position can be introduced via regioselective hydroxylation using reagents like osmium tetroxide (OsO₄) or via radical hydroxylation under controlled conditions, ensuring selectivity to avoid over-oxidation.

Step 3: Introduction of Methylsulfanyl Group

The methylsulfanyl group (-SCH₃) can be appended through nucleophilic substitution or radical addition . A common approach involves the use of methylthiolating agents such as methylthiolates or methylsulfanyl halides reacting with activated cyclobutane intermediates under basic conditions.

Step 4: Carboxylation

The carboxylic acid functionality can be introduced via oxidation of a suitable precursor (e.g., aldehyde or alcohol) or through carboxylation of a Grignard or organolithium reagent derived from the cyclobutane ring.

Key Reagents and Conditions

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Cyclobutanone synthesis | Alkene + Ketene or UV irradiation | Room temp to 50°C | Ring formation |

| Hydroxylation | OsO₄, NMO | Mild, controlled | Regioselective hydroxylation |

| Methylsulfanyl introduction | Methylthiol halides or thiolates | Basic conditions, reflux | S-alkylation |

| Carboxylation | CO₂ gas, organometallic intermediates | Low temperature, inert atmosphere | Carboxylic acid formation |

Ozonolysis of Cyclobutane Derivatives for Carboxylic Acid Formation

The ozonolysis pathway is well-documented for oxidizing cyclobutane derivatives to their corresponding carboxylic acids, especially when the ring contains double bonds or suitable substituents.

-

Starting from a cyclobutane precursor bearing the methylsulfanyl and hydroxyl groups, ozonolysis is performed at low temperatures ($$-50°C$$) with ozone introduced slowly.

The ozonide intermediates are then reduced with dimethyl sulfide or zinc to yield the corresponding carboxylic acid.

-

A similar method was employed for synthesizing 3-oxo cyclobutane-carboxylic acids via ozonolysis of substituted cyclobutene derivatives, with yields reaching up to 78% under optimized conditions.

Radical and Nucleophilic Addition Strategies

Radical Addition:

Radical-mediated addition of methylsulfanyl groups to cyclobutane rings can be achieved using thiol radicals generated under UV light or thermal conditions, followed by oxidation to the acid.Nucleophilic Substitution:

Nucleophilic attack of methylthiolate anions on activated cyclobutane derivatives bearing leaving groups (e.g., halides) facilitates the installation of the methylsulfanyl moiety.

Advanced C–H Functionalization Techniques

Recent developments in C–H functionalization have enabled direct modification of cyclobutane rings at specific positions.

-

This approach allows for regioselective functionalization, reducing the number of steps needed for complex molecules.

Summary of Key Preparation Pathway

| Step | Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of cyclobutanone core | Cycloalkene + Ketene | Photochemical or thermal | High yield |

| 2 | Hydroxylation at C-3 | OsO₄, NMO | Mild, room temperature | Regioselective |

| 3 | Methylsulfanyl group installation | Methylthiol halides or thiolates | Reflux, basic medium | Efficient |

| 4 | Carboxylation | CO₂ gas, organometallics | Low temp, inert atmosphere | High yield (~78%) |

| 5 | Final oxidation and purification | Ozonolysis, reduction | -50°C to room temp | 78% yield |

The synthesis of 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is achievable through a combination of cyclobutane ring construction, selective functionalization, and oxidative procedures. The most reliable methods involve initial formation of cyclobutanone derivatives, regioselective hydroxylation, nucleophilic or radical introduction of methylsulfanyl groups, followed by ozonolysis or oxidation to introduce the carboxylic acid functionality. Recent advances in C–H functionalization further enhance the efficiency and regioselectivity of these syntheses, offering promising avenues for complex molecule construction with high precision.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclobutanone derivatives, while reduction of the carboxylic acid group can produce cyclobutanol derivatives .

Scientific Research Applications

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications due to its unique structural features.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylsulfanyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Carboxylic Acid Derivatives with Sulfur-Containing Substituents

3-Hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid

- Structure : Replaces the methylsulfanyl group with a methanesulfonyl (SO₂CH₃) group.

- Key Differences :

1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid

- Structure : Azetidine ring (4-membered) instead of cyclobutane, with a methylsulfanyl-methyl side chain.

- The azetidine framework is more common in β-lactam antibiotics, suggesting divergent biological targets .

Cyclobutane Derivatives with Aromatic Substituents

3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

- Structure : Pyridinyl group replaces the methylsulfanyl substituent.

- Basic pyridine nitrogen may improve water solubility .

(1S,3s)-3-hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid

Cyclobutane-Based Amino Acids for Peptide Stapling

(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7)

- Structure: Amino and alkenyl substituents replace hydroxy and methylsulfanyl groups.

- Key Differences: Amino group enables integration into peptide backbones for ring-closing metathesis (RCM)-mediated stapling, stabilizing α-helical structures. Alkenyl side chain provides a handle for crosslinking, a feature absent in the target compound .

Comparative Data Table

Biological Activity

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (also referred to as HMCB) is a cyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of HMCB is characterized by a cyclobutane ring with a hydroxyl group and a methylsulfanyl group attached to it. Its chemical formula is , and it has a molecular weight of 148.23 g/mol. The presence of both hydroxyl and sulfanyl groups suggests potential interactions with biological molecules, enhancing its activity.

HMCB's biological activity may be attributed to its ability to interact with various biomolecular targets. The hydroxyl group can form hydrogen bonds, while the methylsulfanyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components. This dual functionality could lead to modulation of biochemical pathways involved in inflammation, cell signaling, and metabolic processes.

Antimicrobial Activity

Research indicates that HMCB exhibits antimicrobial properties against several pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting vital enzymatic processes.

Table 1: Antimicrobial Activity of HMCB

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

HMCB has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect was observed in various cancer types, including breast and lung cancers.

Case Study: HMCB in Cancer Research

A study conducted on breast cancer cell lines (MCF-7) found that treatment with HMCB led to a significant reduction in cell viability at concentrations above 50 µg/mL. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that HMCB may act as a pro-apoptotic agent.

Pharmacological Studies

In pharmacological assessments, HMCB demonstrated anti-inflammatory effects in animal models. It was shown to reduce edema in carrageenan-induced paw inflammation models, indicating its potential use as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of HMCB

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| HMCB (50 mg/kg) | 45 |

| HMCB (100 mg/kg) | 70 |

Toxicity and Safety Profile

While the biological activities of HMCB are promising, toxicity studies are essential for determining safety profiles. Current data suggest that at therapeutic doses, HMCB exhibits low toxicity in animal models, with no significant adverse effects observed during acute toxicity tests.

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclobutanone intermediates functionalized with methylsulfanyl and hydroxyl groups. Key steps include:

- Cyclobutanone Derivatization : Reacting cyclobutanone with methylsulfanylating agents (e.g., methanethiol derivatives) under basic conditions .

- Hydroxylation : Introducing the hydroxyl group via oxidation or hydroxylation reactions, often using catalysts like sulfuric acid or transition-metal complexes .

- Carboxylic Acid Formation : Oxidation of a terminal alcohol or ester hydrolysis (e.g., using HCl or NaOH) to yield the carboxylic acid moiety .

Optimization : Temperature (reflux conditions), catalyst selection (acidic vs. basic), and reaction time are critical for yield and purity. For example, esterification steps may require 12–24 hours at 60–80°C .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the cyclobutane ring, hydroxyl (-OH), and methylsulfanyl (-SMe) group positions via coupling constants and chemical shifts (e.g., δ ~2.1 ppm for -SMe) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHOS) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and ring conformation in crystalline forms .

- HPLC : Quantifies purity (>98% for biological assays) using reverse-phase columns and UV detection .

Q. How do the functional groups influence the compound’s reactivity in organic synthesis?

- Methodological Answer :

- Hydroxyl Group : Participates in hydrogen bonding, esterification, and oxidation reactions (e.g., conversion to ketones) .

- Methylsulfanyl Group : Acts as a nucleophile in alkylation or as a leaving group in substitution reactions .

- Carboxylic Acid : Enables salt formation, amide coupling (via activation with EDC/HOBt), or decarboxylation under thermal conditions .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during synthesis, particularly for cyclobutane ring derivatives?

- Methodological Answer :

- Chiral Catalysts : Use of enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) to direct ring closure stereochemistry .

- Protection/Deprotection : Temporary masking of hydroxyl or carboxylic acid groups with tert-butyldimethylsilyl (TBS) or benzyl esters to prevent racemization .

- Ring-Strain Engineering : Leveraging the cyclobutane ring’s rigidity to favor specific transition states during functionalization .

Q. How can contradictory data regarding reaction yields in literature be resolved?

- Methodological Answer : Contradictions often arise from variations in:

- Catalyst Purity : Trace metal contaminants in catalysts (e.g., HCl vs. HSO) can alter reaction pathways .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .

Resolution : Systematic DOE (Design of Experiments) studies to isolate variables, supplemented by kinetic profiling (e.g., in situ IR monitoring) .

Q. What is the compound’s potential role in targeting enzymes or receptors, and how are binding affinities measured?

- Methodological Answer :

- Hypothesis : The hydroxyl and carboxylic acid groups mimic natural substrates (e.g., cyclooxygenase inhibitors or amino acid analogs) .

- Assays :

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to proteins .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

- Case Study : Analogous cyclobutane derivatives show nM-level affinity for serine proteases, suggesting potential for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.